Bienvenue dans la boutique en ligne BenchChem!

n-Tert-butyl-alpha-phenylnitrone

Neuroprotection In Vivo Pharmacology Blood-Brain Barrier

Choose PBN for superior BBB penetration in neuro-oxidative research. Unlike non-penetrant spin traps (S-PBN), PBN suppresses parenchymal ROS by 88% in stroke models and confers neuroprotection across brain regions in status epilepticus. With 85.6% oral bioavailability in rats, it is the optimal spin trap for oral gavage preclinical studies. Its reversible AChE inhibition (Ki=0.58mM) is essential for cholinergic-oxidative stress research. Procure ≥98% purity for validated in vivo neuroprotection.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 3376-24-7
Cat. No. B159194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Tert-butyl-alpha-phenylnitrone
CAS3376-24-7
Synonymsalpha phenyl-tert-butyl nitrone
alpha-PBN
alpha-phenyl-N-tert-butyl nitrone
alpha-phenyl-t-butyl nitrone
alpha-phenyl-tert-butylnitrone
N-benzylidene-2-methylpropylamine n-oxide
N-t-butyl-alpha-phenylnitrone
N-tert-butyl-alpha-phenylnitrone
N-tert-butylphenylnitrone
phenyl butyl nitrone
phenyl-butyl-nitrone
phenyl-N-tert-butylnitrone
phenyl-N-tert-butylnitrone, (Z)-isomer
phenyl-tert-butylnitrone
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC(C)(C)[N+](=CC1=CC=CC=C1)[O-]
InChIInChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-
InChIKeyIYSYLWYGCWTJSG-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-alpha-phenylnitrone (PBN, CAS 3376-24-7): Core Properties and Procurement Context for Free Radical Research


N-tert-Butyl-alpha-phenylnitrone (PBN) is a nitrone-based, cell-permeable spin trap widely employed in free radical research to detect and identify transient radical species via electron paramagnetic resonance (EPR) spectroscopy . It is recognized for its ability to scavenge reactive oxygen species (ROS), inhibit cyclooxygenase-2 (COX-2) catalytic activity, and penetrate the blood-brain barrier (BBB), supporting its extensive use in preclinical models of oxidative stress and neuroinflammation [1][2].

N-tert-Butyl-alpha-phenylnitrone (PBN) vs. Other Nitrone Spin Traps: Critical Reasons Generic Substitution is Not Advisable


Despite belonging to the nitrone class, substituting PBN with other spin traps like DMPO, DEPMPO, or S-PBN without rigorous validation is scientifically unsound. These compounds exhibit divergent rate constants for trapping specific radicals [1], markedly different stabilities of the resulting radical adducts (e.g., half-life of the hydroxyl radical adduct) [2], and contrasting pharmacokinetic and tissue penetration profiles, particularly concerning blood-brain barrier permeability [3][4]. Such differences directly impact experimental outcomes, especially in in vivo models of oxidative stress where real-time radical dynamics and bioavailability dictate the validity of the data.

N-tert-Butyl-alpha-phenylnitrone (PBN) Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Superior Blood-Brain Barrier Penetration and In Vivo Neuroprotection Compared to S-PBN

In a direct head-to-head comparison using the lithium-pilocarpine model of status epilepticus, PBN demonstrated significantly broader neuroprotection than its sulfonated analog S-PBN. When administered at an identical dose of 150 mg/kg, PBN provided significant neuroprotection in five distinct brain regions, whereas S-PBN was protective in only two [1]. The study authors attribute this differential efficacy to the poor brain penetration of S-PBN compared to the BBB-permeable PBN [1].

Neuroprotection In Vivo Pharmacology Blood-Brain Barrier Status Epilepticus

Enhanced Parenchymal ROS Suppression In Vivo vs. S-PBN in Ischemic Stroke Model

In a head-to-head comparison in a murine model of middle cerebral artery occlusion, PBN and S-PBN both completely suppressed vascular ROS, but PBN provided superior suppression of parenchymal ROS [1]. PBN readily suppressed ROS produced in parenchyma by 88%, while S-PBN suppressed parenchymal ROS by only 64% and with a 40-minute delay [1]. This quantitative difference underscores the functional advantage conferred by PBN's ability to cross the blood-brain barrier and act directly within brain tissue.

Reactive Oxygen Species Stroke In Vivo Imaging Parenchymal ROS

High Oral Bioavailability and Favorable Pharmacokinetics for In Vivo Dosing

A comprehensive pharmacokinetic study in male Sprague-Dawley rats established key parameters for PBN [1]. The mean oral bioavailability of PBN was 85.63 ± 20.93%, indicating excellent systemic exposure following oral administration [1]. This contrasts with the need for alternative administration routes for some other spin traps due to poor oral absorption. The study also reported a terminal plasma half-life of 2.01 ± 0.35 h following IV administration (10 mg/kg), and a peak plasma concentration (Cmax) of 7.35 ± 1.92 µg/mL following a 20 mg/kg oral dose [1].

Pharmacokinetics Oral Bioavailability In Vivo Dosing Preclinical ADME

Markedly Short Hydroxyl Radical Adduct Half-Life vs. DMPO Informs Radical-Specific Detection

The stability of the spin adduct formed with the hydroxyl radical (•OH) is a critical parameter for EPR detection. A cross-study comparison reveals a profound difference in half-life between the PBN-OH and DMPO-OH adducts [1]. At pH 7.4, the •PBN-OH adduct has a half-life of approximately 38 seconds, whereas the •DMPO-OH adduct has a half-life of 3300 seconds [1]. This nearly 87-fold difference indicates that DMPO is far superior for trapping and detecting hydroxyl radicals in aqueous systems.

EPR Spectroscopy Hydroxyl Radical Spin Adduct Stability Radical Kinetics

Reversible AChE Inhibition Differentiates PBN from Non-Inhibiting Spin Traps DEPMPO and S-PBN

In a direct comparative study of four spin traps, PBN was found to inhibit acetylcholinesterase (AChE) in a reversible, concentration-dependent manner, whereas DEPMPO and S-PBN showed no inhibition at concentrations up to 3 mM [1]. PBN was the most potent inhibitor of mouse brain AChE among the tested compounds, with Ki and Ki' values of 0.58 mM and 2.99 mM, respectively [1]. This indicates that PBN possesses pharmacological activity beyond simple radical scavenging, a property not shared by all spin traps.

Acetylcholinesterase Off-Target Activity In Vitro Pharmacology Neurotoxicity

N-tert-Butyl-alpha-phenylnitrone (PBN) Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


In Vivo Preclinical Studies of CNS Oxidative Stress and Neuroprotection

Based on the evidence in Section 3, PBN is a well-validated choice for in vivo models of neurological disorders where blood-brain barrier penetration is essential. Its proven ability to suppress parenchymal ROS by 88% in a stroke model [1] and confer neuroprotection across multiple brain regions in status epilepticus [2] makes it a preferred tool over non-penetrant analogs like S-PBN. Researchers should procure PBN when direct antioxidant action within the brain parenchyma is a primary experimental endpoint.

In Vitro Detection of Carbon-Centered and Certain Oxygen-Centered Radicals via EPR

While PBN's hydroxyl radical adduct is short-lived (half-life ~38 seconds at pH 7.4), it remains a versatile and widely used spin trap for detecting other radical species, including carbon-centered radicals, in EPR spectroscopy [3]. Its stability as a solid and in organic solvents makes it suitable for various in vitro chemical and biochemical assays where the primary radicals of interest are not hydroxyl. Procurement is appropriate for laboratories needing a general-purpose, cell-permeable spin trap with well-characterized EPR signatures.

Pharmacokinetic and Oral Dosing Studies Requiring High Bioavailability

The quantitative pharmacokinetic data, specifically the high oral bioavailability of 85.63 ± 20.93% in rats [4], positions PBN as a compound of choice for in vivo studies where oral gavage is the preferred or required route of administration. This facilitates easier and less invasive dosing compared to spin traps with poor oral absorption. Researchers planning long-term or high-volume preclinical studies should prioritize PBN for its reliable systemic exposure following oral delivery.

Studies Requiring a Spin Trap with a Known Off-Target Pharmacological Profile (AChE Inhibition)

For research involving cholinergic systems, PBN's well-characterized, reversible inhibition of acetylcholinesterase (Ki = 0.58 mM for mouse AChE) [5] is a critical consideration. Unlike DEPMPO or S-PBN, which do not inhibit AChE, PBN's activity can be a confounding variable or a point of investigation. Procurement of PBN is indicated for studies specifically examining the interplay between oxidative stress, spin trapping, and cholinergic function, where this off-target effect is controlled for or is the subject of the study.

Quote Request

Request a Quote for n-Tert-butyl-alpha-phenylnitrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.